

Pyridine-4-aldoxime CAS number and IUPAC name

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Compound of Interest

Compound Name: *Pyridine-4-aldoxime*

Cat. No.: *B7857832*

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An In-depth Technical Guide to **Pyridine-4-aldoxime** for Researchers and Drug Development Professionals

Introduction

Pyridine-4-aldoxime, a heterocyclic organic compound, holds a significant position in both synthetic chemistry and pharmacology. Structurally, it is characterized by a pyridine ring substituted at the fourth position with an aldoxime group. This unique arrangement of functional groups imparts a versatile chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules and a key component in the development of novel therapeutic agents.^{[1][2]} Its most notable application is as a nucleophilic reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus agents, positioning it as a critical compound in the study and treatment of nerve agent and pesticide poisoning.^[1]

This guide provides a comprehensive technical overview of **Pyridine-4-aldoxime**, designed for researchers, chemists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis protocols, mechanistic actions, and key applications, grounded in authoritative scientific data. The objective is to furnish a practical and in-depth resource that not only details established protocols but also explains the underlying scientific principles that govern its utility and handling.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any laboratory application. **Pyridine-4-aldoxime** is typically encountered as a white to light yellow crystalline solid.[1] Its identity is unequivocally established by its CAS number, 696-54-8, and its formal IUPAC name, (NE)-N-(pyridin-4-ylmethylidene)hydroxylamine.[3]

The physicochemical properties of **Pyridine-4-aldoxime** are summarized below. These data are critical for determining appropriate solvents for reactions and purification, predicting its behavior in biological systems, and establishing correct storage conditions.

Property	Value	Source(s)
CAS Number	696-54-8	[3][4][5]
IUPAC Name	(NE)-N-(pyridin-4-ylmethylidene)hydroxylamine	[3]
Synonyms	4-Pyridinecarboxaldehyde, oxime; Isonicotinaldehyde oxime	[3][5]
Molecular Formula	C ₆ H ₆ N ₂ O	[1][3][4]
Molecular Weight	122.12 g/mol	[3][4]
Appearance	White to light yellow crystalline powder/solid	[1]
Melting Point	130 - 135 °C	[5]
Water Solubility	10 g/L (at 20 °C)	[5]
Organic Solubility	Soluble in ethanol, methanol, and ether	[1]
pKa	~8.0	[1]

Synthesis and Characterization

The most common and straightforward synthesis of **Pyridine-4-aldoxime** involves the condensation reaction between pyridine-4-carboxaldehyde and hydroxylamine.[1][6] This

reaction is a classic example of oxime formation, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.

General Laboratory Synthesis Protocol

This protocol describes a reliable method for synthesizing **Pyridine-4-aldoxime**. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

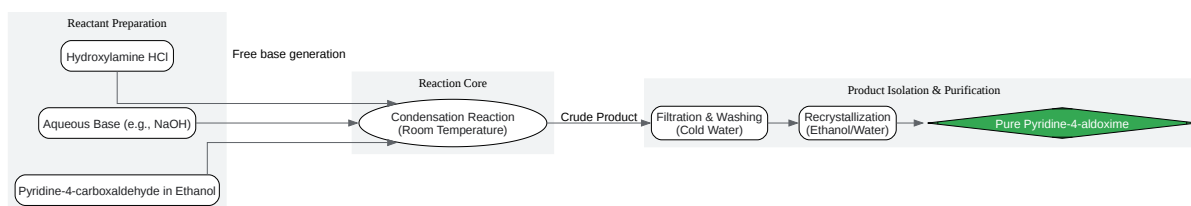
- Pyridine-4-carboxaldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH) or Sodium Carbonate (Na_2CO_3)
- Water
- Ethanol

Procedure:

- Preparation of Hydroxylamine Free Base: Hydroxylamine is typically supplied as its hydrochloride salt for stability. To generate the reactive free base, dissolve hydroxylamine hydrochloride in water. In a separate flask, prepare an aqueous solution of a base like sodium hydroxide. Slowly add the base solution to the hydroxylamine hydrochloride solution with stirring, usually in an ice bath to control the exothermic reaction. The base neutralizes the HCl, liberating the free hydroxylamine.
 - Rationale: The free nitrogen in hydroxylamine is the active nucleophile. The hydrochloride salt is not sufficiently nucleophilic to initiate the reaction.
- Reaction with Aldehyde: Dissolve pyridine-4-carboxaldehyde in a suitable solvent, such as ethanol. Add this solution to the freshly prepared hydroxylamine solution.
 - Rationale: Ethanol is a good solvent for the aldehyde and is miscible with the aqueous hydroxylamine solution, creating a homogenous reaction medium that facilitates molecular interaction.

- Reaction Progression: Stir the resulting mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Typically, the reaction is complete within a few hours.[1]
 - Rationale: The reaction is generally efficient at room temperature. Maintaining a controlled temperature prevents the formation of side products.
- Isolation and Purification: Upon completion, the product may precipitate out of the solution. If not, the volume can be reduced under vacuum. The crude product is collected by suction filtration and washed with cold water to remove any remaining inorganic salts.[6]
 - Rationale: Cold water is used for washing to minimize the loss of the product, which has slight solubility in water.[5]
- Recrystallization: For higher purity, the crude **Pyridine-4-aldoxime** can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly. Pure crystals will form, which are then collected by filtration and dried.
 - Rationale: Recrystallization is a purification technique that separates the product from impurities based on differences in solubility. Slow cooling promotes the formation of larger, purer crystals.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Pyridine-4-aldoxime**.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide definitive structural confirmation. The proton spectrum will show characteristic signals for the pyridine ring protons and the distinct oxime proton.[3]
- Melting Point Analysis: A sharp melting point close to the literature value (130-135 °C) is a strong indicator of purity.[5]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, and vibrations associated with the pyridine ring.

Core Applications in Research and Drug Development

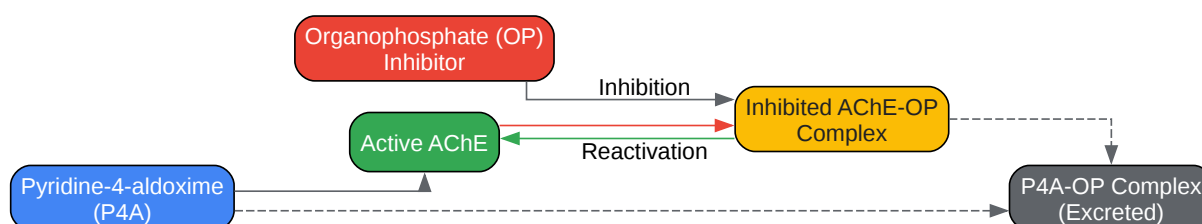
The utility of **Pyridine-4-aldoxime** stems from its dual role as a bioactive agent and a versatile chemical building block.

Reactivation of Acetylcholinesterase (AChE)

The primary and most critical application of **Pyridine-4-aldoxime** is in the field of toxicology as an antidote to organophosphate (OP) poisoning.[1] OPs, found in many pesticides and nerve agents, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine and a subsequent cholinergic crisis.

Mechanism of Action:

- Inhibition: The phosphorus atom of the OP agent forms a stable covalent bond with a serine residue in the active site of AChE, rendering the enzyme inactive.
- Reactivation: **Pyridine-4-aldoxime** acts as a potent nucleophile. The oxime group (-NOH) attacks the phosphorus atom of the OP-AChE complex.
- Complex Formation: This forms a new, transient intermediate.
- Enzyme Release: The bond between the phosphorus atom and the enzyme's serine residue is cleaved, regenerating the active enzyme. The OP agent, now bound to the oxime, detaches and is eventually metabolized.



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Caption: Mechanism of AChE reactivation by **Pyridine-4-aldoxime**.

Precursor for Antimicrobial Agents

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[2][7] **Pyridine-4-aldoxime** serves as a starting material for the synthesis of novel compounds with potential therapeutic value. For instance, it has been used to create a series of quaternary ammonium salts, which are cationic surfactants.[8] These derivatives have been synthesized and tested for their in vitro antimicrobial activity, showing efficacy against various bacteria and fungi.[2][8] The research involves modifying the pyridine nitrogen with long alkyl chains, which imparts amphiphilic properties crucial for disrupting microbial cell membranes.

Intermediate in Organic Synthesis

Beyond its direct biological applications, **Pyridine-4-aldoxime** is a valuable intermediate.[1] Its oxime functionality can be converted into other chemical groups, and the pyridine ring can undergo various substitutions. This allows chemists to use it as a scaffold to build more complex molecular architectures for applications ranging from materials science to the synthesis of other pharmaceutical candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when working with **Pyridine-4-aldoxime**. It is classified as harmful and an irritant.

GHS Hazard Classification

Hazard Code	Statement	Class	Source(s)
H302	Harmful if swallowed	Acute Toxicity, Oral (Cat. 4)	[3][5]
H332	Harmful if inhaled	Acute Toxicity, Inhalation (Cat. 4)	[3][5]
H315	Causes skin irritation	Skin Irritation (Cat. 2)	[3][5]
H319	Causes serious eye irritation	Eye Irritation (Cat. 2)	[3][5]
H335	May cause respiratory irritation	STOT - Single Exposure (Cat. 3)	[3][5]

Safe Handling Protocol

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles (conforming to EN 166).[5]
- Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[5]
- Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure skin is not exposed.[5]
- Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[1][5]

Procedures:

- Engineering Controls: Always handle the solid compound in a fume hood to minimize inhalation exposure.[5]
- Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
- First Aid:

- If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5]
- If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call for medical attention.[5]
- If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[5]

Storage

Store **Pyridine-4-aldoxime** in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep it away from strong oxidizing agents, strong acids, and sources of ignition.[5] Commercial suppliers recommend storage at room temperature or in a cool place below 15°C. [4]

Conclusion

Pyridine-4-aldoxime is a compound of significant scientific interest due to its well-established role as a cholinesterase reactivator and its growing utility as a synthetic intermediate in drug discovery. Its straightforward synthesis and versatile chemical nature ensure its continued relevance in both academic and industrial research. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective use in the laboratory. As research into novel antimicrobials and other therapeutics continues, the pyridine scaffold, and derivatives like **Pyridine-4-aldoxime**, will undoubtedly remain a cornerstone of medicinal chemistry.

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